An In-depth Technical Guide to the Synthesis, Characterization, and Pharmacological Study of Isometheptene Mucate
An In-depth Technical Guide to the Synthesis, Characterization, and Pharmacological Study of Isometheptene Mucate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isometheptene (B1672259) mucate, a sympathomimetic amine, has been a component of pharmaceutical preparations for the management of tension and migraine headaches for decades. Its therapeutic effect is primarily attributed to its vasoconstrictive properties, mediated through the adrenergic system. This technical guide provides a comprehensive overview of the synthesis of isometheptene mucate, detailed methodologies for its characterization, and an exploration of its pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of sympathomimetic agents and therapies for vascular headaches.
Synthesis of Isometheptene Mucate
The synthesis of isometheptene mucate is a two-step process that begins with the synthesis of the active pharmaceutical ingredient, isometheptene (also known as N,6-dimethylhept-5-en-2-amine), followed by its salt formation with mucic acid.
Synthesis of Isometheptene (N,6-dimethylhept-5-en-2-amine)
Isometheptene is synthesized via a reductive amination reaction between 6-methylhept-5-en-2-one and methylamine (B109427).[1][2]
Reaction Scheme:
Caption: Synthesis of Isometheptene via Reductive Amination.
Experimental Protocol: Reductive Amination
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Materials: 6-methylhept-5-en-2-one, methylamine (40% in water), a suitable reducing agent (e.g., sodium cyanoborohydride), and an appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
Dissolve 6-methylhept-5-en-2-one in the chosen solvent in a reaction vessel.
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Add an excess of aqueous methylamine to the solution.
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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Once imine formation is complete, slowly add the reducing agent to the reaction mixture. The temperature should be monitored and controlled as the reduction is an exothermic process.
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Continue stirring the reaction mixture until the reduction is complete, as confirmed by TLC or another suitable analytical method.
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Upon completion, the reaction is quenched, and the product is extracted using an organic solvent (e.g., diethyl ether).
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The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude isometheptene as an oil.
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The crude product can be further purified by distillation or chromatography.
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Formation of Isometheptene Mucate Salt
The final step is the formation of the mucate salt, which improves the stability and water solubility of the compound. Isometheptene mucate is a 2:1 salt of the isometheptene base and mucic acid.[3][4][5]
Reaction Scheme:
Caption: Formation of Isometheptene Mucate Salt.
Experimental Protocol: Salt Formation
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Materials: Purified isometheptene, mucic acid, and a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Procedure:
-
Dissolve two molar equivalents of isometheptene in the chosen solvent.
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In a separate container, dissolve one molar equivalent of mucic acid in the same solvent. Gentle heating may be required to achieve complete dissolution.
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Slowly add the mucic acid solution to the isometheptene solution with constant stirring.
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The isometheptene mucate salt will precipitate out of the solution.
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The mixture is cooled to ensure complete precipitation.
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The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield isometheptene mucate as a white crystalline powder.
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Characterization of Isometheptene Mucate
The identity and purity of the synthesized isometheptene mucate must be confirmed through various analytical techniques.
Spectroscopic and Chromatographic Data
The following table summarizes the expected characterization data for isometheptene.
| Technique | Parameter | Expected Value/Observation |
| Mass Spectrometry (MS) | Molecular Weight | 141.26 g/mol |
| Exact Mass | 141.15175 g/mol | |
| Key Fragments (m/z) | 58, 69, 84, 95 | |
| Infrared Spectroscopy (FTIR) | Key Absorptions (cm⁻¹) | C-H stretching (alkane and alkene), N-H stretching, C=C stretching |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR | Signals corresponding to methyl, methylene, methine, and N-H protons. |
| ¹³C NMR | Signals corresponding to aliphatic and vinylic carbons. | |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥ 98% |
Note: Specific chemical shifts in NMR and absorption frequencies in FTIR are dependent on the solvent and experimental conditions.
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the synthesized isometheptene mucate.
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Method: A reverse-phase HPLC method can be employed.
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Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).
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Detector: UV detector at an appropriate wavelength.
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Procedure: A standard solution of isometheptene mucate is prepared and injected into the HPLC system to determine the retention time. The synthesized sample is then analyzed under the same conditions, and the peak area is used to calculate the purity.
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Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of isometheptene.
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Method: Electrospray ionization (ESI) mass spectrometry is a suitable technique.
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Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in isometheptene mucate.
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Method: Attenuated Total Reflectance (ATR) FTIR is a convenient method for solid samples.
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Procedure: A small amount of the dried isometheptene mucate powder is placed on the ATR crystal, and the spectrum is recorded. The resulting spectrum should show characteristic absorption bands for the functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the chemical structure of isometheptene.
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Method: ¹H NMR and ¹³C NMR spectroscopy.
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Procedure: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectra are acquired on an NMR spectrometer. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure.
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Pharmacological Studies
Isometheptene is a sympathomimetic amine that exerts its therapeutic effect through vasoconstriction.[6] This action is primarily mediated by its interaction with adrenergic receptors.
Mechanism of Action
Isometheptene acts as an agonist at adrenergic receptors, leading to the constriction of blood vessels. The (S)-enantiomer exhibits a mixed sympathomimetic action, involving both a tyramine-like effect (promoting the release of norepinephrine (B1679862) from nerve terminals) and direct stimulation of α₁-adrenoceptors. In contrast, the (R)-enantiomer acts exclusively through a tyramine-like mechanism. Additionally, the enantiomers of isometheptene have been shown to bind to imidazoline (B1206853) and trace amine-associated receptors.
Signaling Pathway
The vasoconstrictive effects of isometheptene, particularly through its direct action on α₁-adrenergic receptors, are mediated by the Gq signaling pathway.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Upon binding of an agonist like isometheptene, the α₁-adrenergic receptor activates the Gq protein.[7][8][9] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7][8][9] IP₃ diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[7] The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.[7]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of isometheptene enantiomers at various receptors.
| Receptor | Parameter | (R)-Isometheptene | (S)-Isometheptene |
| Imidazoline I1 Receptor | Ki (nM) | 18 | 1100 |
| Imidazoline I2 Receptor | Ki (nM) | 62 | 180 |
| α2B Adrenergic Receptor | Ki (nM) | 50000 | 55000 |
| Trace Amine-Associated Receptor 1 (TAAR1) | EC₅₀ (µM) | 29.45 | 21.12 |
Data sourced from a presentation by Tonix Pharmaceuticals.
Experimental Protocols for Pharmacological Assays
Receptor Binding Assays
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Objective: To determine the binding affinity (Ki) of isometheptene for specific receptors.
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Method: Radioligand binding assays are commonly used.
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Procedure:
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Prepare cell membranes expressing the receptor of interest.
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Incubate the membranes with a known radiolabeled ligand that binds to the receptor.
-
Add varying concentrations of isometheptene to compete with the radioligand for binding.
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After incubation, separate the bound and free radioligand by filtration.
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Measure the radioactivity of the bound ligand.
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The data is used to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
-
Functional Assays (e.g., Calcium Mobilization)
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Objective: To determine the functional potency (EC₅₀) of isometheptene at a Gq-coupled receptor like the α₁-adrenergic receptor.
-
Method: A calcium mobilization assay using a fluorescent calcium indicator.
-
Procedure:
-
Culture cells expressing the α₁-adrenergic receptor.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Add varying concentrations of isometheptene to the cells.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Plot the response against the concentration of isometheptene to determine the EC₅₀ value.
-
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Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and pharmacology of isometheptene mucate. The synthetic route via reductive amination is a well-established and efficient method. A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of the final product. The pharmacological activity of isometheptene is primarily due to its sympathomimetic effects, mediated through adrenergic and other receptors, leading to vasoconstriction. The detailed protocols and data presented here offer a solid foundation for further research and development in the field of vascular headache treatments and sympathomimetic drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. US9403755B2 - Isometheptene isomer - Google Patents [patents.google.com]
- 4. CA2898450A1 - Isometheptene isomer - Google Patents [patents.google.com]
- 5. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]
- 6. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
